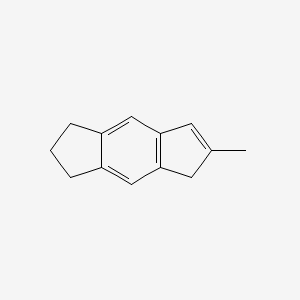

6-Methyl-1,2,3,5-tetrahydro-s-indacene

Description

The exact mass of the compound 6-Methyl-1,2,3,5-tetrahydro-s-indacene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-1,2,3,5-tetrahydro-s-indacene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,2,3,5-tetrahydro-s-indacene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,2,3,5-tetrahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMSERHYRMNFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=C3CCCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449566 | |

| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202667-45-6 | |

| Record name | 1,2,3,5-Tetrahydro-6-methyl-s-indacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202667-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrahydro-6-methyl-S-indacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene?

For Researchers, Scientists, and Drug Development Professionals

[December 28, 2025]

Abstract

This technical guide provides a comprehensive overview of the known properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS No: 202667-45-6). While detailed information on the biological activity and pharmacological profile of this specific compound is not extensively available in current public literature, this document consolidates its known chemical and physical characteristics, a detailed synthesis protocol, and contextual information based on the activities of related s-indacene and indene derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who may be interested in exploring the potential of this and similar molecular scaffolds.

Chemical and Physical Properties

6-Methyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with a tricyclic structure. Its core is a symmetric indacene (s-indacene) system, which is partially hydrogenated and substituted with a methyl group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | PubChem[1] |

| CAS Number | 202667-45-6 | PubChem[1] |

| InChI Key | AHMSERHYRMNFKO-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(C=C3CCCC3=C2)C1 | PubChem[1] |

| Appearance | Pale yellow solid | ChemicalBook[2] |

| Predicted XlogP3-AA | 3.5 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis Protocol

A multi-step synthesis for 6-Methyl-1,2,3,5-tetrahydro-s-indacene has been reported. The process involves a Friedel-Crafts acylation, followed by reduction, cyclization, and subsequent purification steps.

Detailed Experimental Protocol:

-

Friedel-Crafts Acylation: Anhydrous aluminum trichloride (110 mmol) is added to dichloromethane (130 mL) under a nitrogen atmosphere and cooled to -78°C. A solution of 2-methylindane (100 mmol) and 3-chloro-2-methylpropionyl chloride (100 mmol) in dichloromethane is added dropwise. The reaction is stirred at -78°C for 24 hours and then quenched by pouring into dilute hydrochloric acid.[2]

-

Work-up and Intermediate Isolation: The reaction mixture is washed with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution. The organic layer is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a solid intermediate.[2]

-

Reduction: The solid intermediate (79.6 mmol) is dissolved in methanol (100 mL), and sodium borohydride (160 mmol) is added slowly. After completion, methanol is evaporated, water is added, and the mixture is acidified with dilute hydrochloric acid. The product is extracted with dichloromethane, and the organic phase is dried and concentrated.[2]

-

Cyclization: The resulting solid is slowly added to concentrated sulfuric acid (approx. 100 mL) and heated to 85°C under reflux. The reaction mixture is then poured into ice water and neutralized with saturated aqueous sodium carbonate solution. The resulting solid is collected by filtration.[2]

-

Dehydration and Purification: The solid from the previous step is dissolved in benzene (approx. 150 mL) with p-toluenesulfonic acid (1.3 mmol) and refluxed at 75°C. After the reaction, the mixture is washed with saturated aqueous sodium carbonate solution. The organic phase is dried and concentrated. The final product is purified by column chromatography using petroleum ether as the eluent to yield a pale yellow solid.[2]

Biological and Pharmacological Properties

Currently, there is a lack of publicly available data on the specific biological activities, pharmacological properties, and mechanism of action of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. No bioassay data is currently deposited in major public databases such as PubChem BioAssay or ChEMBL for this compound.

However, the broader classes of s-indacene and indene derivatives have been investigated for various biological activities, which may provide a rationale for exploring the potential of 6-Methyl-1,2,3,5-tetrahydro-s-indacene in drug discovery.

Context from Related Compounds:

-

Anticancer and Anti-proliferative Potential: Certain indene derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to possess anti-proliferative properties. These compounds have been investigated for their ability to inhibit cancer cell growth, with some studies suggesting mechanisms involving the Ras-Raf-MAPK signaling pathway.

-

Anti-inflammatory Activity: Given the structural similarities to some NSAID scaffolds, it is conceivable that derivatives of tetrahydro-s-indacene could be explored for anti-inflammatory properties.

-

Materials Science Applications: The s-indacene core is also of interest in materials science due to its electronic properties, which could lead to applications in organic electronics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methyl-1,2,3,5-tetrahydro-s-indacene is classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion and Future Directions

6-Methyl-1,2,3,5-tetrahydro-s-indacene is a readily synthesizable compound with a well-defined chemical structure. While its biological properties remain uncharacterized, the activities of related indene and s-indacene derivatives suggest that it could be a candidate for screening in anticancer and anti-inflammatory assays. Further research is warranted to elucidate the pharmacological profile of this compound and to explore its potential as a lead structure in drug discovery programs. The detailed synthesis protocol provided herein should facilitate the production of this compound for such investigational studies.

References

An In-depth Technical Guide to 6-Methyl-1,2,3,5-tetrahydro-s-indacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Nomenclature

6-Methyl-1,2,3,5-tetrahydro-s-indacene is a polycyclic aromatic hydrocarbon. The core of its structure is the s-indacene system, which consists of two fused five-membered rings attached to a central benzene ring. In this specific derivative, one of the five-membered rings is saturated, and a methyl group is attached to the benzene ring.

The standard IUPAC name for this compound is 6-methyl-1,2,3,5-tetrahydro-s-indacene [1].

Structural Representation:

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene is presented in the table below. This data is crucial for experimental design, including solvent selection, reaction setup, and purification methods.

| Property | Value | Reference |

| IUPAC Name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | [1] |

| CAS Number | 202667-45-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₄ | [1][3][4] |

| Molecular Weight | 170.25 g/mol | [1][3][4] |

| Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2 | [1] |

| InChIKey | AHMSERHYRMNFKO-UHFFFAOYSA-N | [1][3] |

| Appearance | Pale yellow solid | [2] |

| Purity | Commercially available in purities of 95%, 98%, and 99% | [2][5][6] |

Experimental Protocols: Synthesis

The synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene can be achieved through a multi-step process. The following protocol is based on established synthetic routes[2].

Step 1: Friedel-Crafts Acylation

-

Under a nitrogen atmosphere, add anhydrous aluminum trichloride (110 mmol, 14.61 g) to a 250 mL three-necked flask, followed by the addition of 130 mL of dichloromethane.

-

Cool the reaction system to -78 °C and stir.

-

Slowly add a dichloromethane solution of 2-methyl-3-indane (100 mmol, 11.82 g) and 3-chloro-2-methylpropionyl chloride (100 mmol, 12.82 g) dropwise.

-

After the reaction has proceeded for 24 hours, slowly pour the reaction mixture into dilute hydrochloric acid to terminate the reaction.

-

Wash the resulting mixture sequentially with a saturated aqueous sodium carbonate solution, water, and a saturated aqueous sodium chloride solution.

-

Extract the aqueous phase with 100 mL of methylene chloride.

-

Combine the organic phases and dry with anhydrous magnesium sulfate for 2 hours.

-

Filter the mixture and remove the solvent by rotary evaporation. Dry the resulting product under vacuum to yield a white solid.

Step 2: Intramolecular Cyclization

-

Slowly add the solid obtained from the previous step to approximately 100 mL of concentrated sulfuric acid.

-

Heat the mixture to 85 °C and reflux.

-

After the reaction is complete, slowly pour the reaction solution into about 500 mL of ice water.

-

Wash with a saturated aqueous sodium carbonate solution until neutral.

-

Filter the solution to obtain a red solid.

Step 3: Reduction

-

Dissolve the solid from Step 2 in 100 mL of methanol.

-

Slowly add sodium borohydride (160 mmol, 6.05 g) while stirring.

-

After the reaction is complete, evaporate the methanol.

-

Add 100 mL of water and acidify with dilute hydrochloric acid.

-

Extract the mixture with 200 mL of dichloromethane.

-

Combine the organic phases and dry with anhydrous magnesium sulfate for 2 hours.

-

Filter and remove the solvent by rotary evaporation. Dry under vacuum to yield a light yellow solid.

Step 4: Dehydration and Aromatization

-

Dissolve the solid from Step 3 in approximately 150 mL of benzene.

-

Add p-toluenesulfonic acid (1.3 mmol, 0.25 g) and heat to 75 °C for reflux.

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium carbonate solution until nearly neutral.

-

Dry the organic phase with anhydrous magnesium sulfate for 2 hours.

-

Filter the solid, dry it, and dissolve it in dichloromethane.

-

Separate the final product by column chromatography using petroleum ether as the eluent to yield a pale yellow solid.

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain regarding the biological activity or associated signaling pathways of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. Further research is required to elucidate its pharmacological profile and potential applications in drug development.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Methyl-1,2,3,5-tetrahydro-s-indacene is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

References

- 1. 1,2,3,5-Tetrahydro-6-methyl-s-indacene | C13H14 | CID 10953964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | 202667-45-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 6. 6-Methyl-1,2,3,5-tetrahydro-s-indacene - 苯化合物 - 西典实验 [seedior.com]

An In-depth Technical Guide to 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS 202667-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 202667-45-6, 6-Methyl-1,2,3,5-tetrahydro-s-indacene. The document furnishes detailed information on its chemical and physical properties, a comprehensive list of known synonyms, and a detailed experimental protocol for its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. It is important to note that, despite a thorough review of scientific literature and chemical databases, no significant data regarding the biological activity, pharmacological properties, or mechanism of action for this specific compound has been publicly reported. Consequently, information pertaining to its therapeutic potential or role in biological signaling pathways is not available at this time.

Chemical Information and Synonyms

6-Methyl-1,2,3,5-tetrahydro-s-indacene is a polycyclic aromatic hydrocarbon with a chemical structure based on the s-indacene core.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| CAS Number | 202667-45-6 |

| IUPAC Name | 6-methyl-1,2,3,5-tetrahydro-s-indacene[1] |

| Molecular Formula | C13H14[1] |

| Molecular Weight | 170.25 g/mol [1] |

| Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2[1] |

| InChI | InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3[1] |

| InChIKey | AHMSERHYRMNFKO-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Density | 1.1±0.1 g/cm³ | ChemSrc |

| Boiling Point | 276.1±40.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 117.1±15.9 °C | ChemSrc |

| LogP | 4.62 | ChemSrc |

| Vapour Pressure | 0.0±0.3 mmHg at 25°C | ChemSrc |

| Index of Refraction | 1.608 | ChemSrc |

Synonyms

A comprehensive list of synonyms and alternative identifiers for this compound is provided below to aid in literature searches and material sourcing.[1]

| Synonym |

| 1,2,3,5-Tetrahydro-6-methyl-S-indacene[1] |

| 6-Methylindacene[1] |

| s-Indacene, 1,2,3,5-tetrahydro-6-methyl-[1] |

| DTXSID50449566[1] |

| 1W0IAN484S[1] |

| UNII-1W0IAN484S[1] |

| MFCD06797424[1] |

| SCHEMBL413201[1] |

Experimental Protocols

While information on the biological application of 6-Methyl-1,2,3,5-tetrahydro-s-indacene is not available, a detailed protocol for its chemical synthesis has been reported.

Synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene

The synthesis of the title compound is a multi-step process involving Friedel-Crafts acylation, reduction, and cyclization reactions.

Step 1: Friedel-Crafts Acylation

-

Under a nitrogen atmosphere, add anhydrous aluminum trichloride (110 mmol, 14.61 g) to a 250 mL three-necked flask.

-

Add 130 mL of dichloromethane and cool the reaction mixture to -78 °C with stirring.

-

Slowly add a dichloromethane solution of 2-methyl-3-indane (100 mmol, 11.82 g) and 3-chloro-2-methylpropionyl chloride (100 mmol, 12.82 g) dropwise.

-

Maintain the reaction at this temperature for 24 hours.

-

Quench the reaction by slowly pouring the mixture into dilute hydrochloric acid.

-

Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.

-

Extract the aqueous layers with 100 mL of dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.

-

Filter and remove the solvent by rotary evaporation to yield a solid product.

Step 2: Intramolecular Cyclization

-

Slowly add the solid obtained from the previous step to approximately 100 mL of concentrated sulfuric acid.

-

Heat the mixture to 85 °C and reflux.

-

After the reaction is complete, slowly pour the reaction solution into approximately 500 mL of ice water.

-

Neutralize the solution by washing with a saturated aqueous sodium carbonate solution.

-

Filter the resulting red solid.

Step 3: Reduction

-

Dissolve the red solid in 100 mL of methanol.

-

Slowly add sodium borohydride (160 mmol, 6.05 g) while stirring.

-

Upon completion of the reaction, evaporate the methanol.

-

Add 100 mL of water and acidify with dilute hydrochloric acid.

-

Extract the mixture with 200 mL of dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.

-

Filter and remove the solvent by rotary evaporation.

Step 4: Dehydration and Final Product Formation

-

Dissolve the resulting solid in approximately 150 mL of benzene.

-

Add p-toluenesulfonic acid (1.3 mmol, 0.25 g) and heat to 75 °C for reflux.

-

After the reaction is complete, wash the solution with saturated aqueous sodium carbonate until it is near neutral.

-

Dry the organic phase with anhydrous magnesium sulfate for 2 hours.

-

Filter, dissolve the dried solid in dichloromethane, and purify by column chromatography using petroleum ether as the eluent to obtain the final product as a pale yellow solid.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature has been conducted to identify any reported biological activities, pharmacological effects, or potential applications in drug development for 6-Methyl-1,2,3,5-tetrahydro-s-indacene. At present, there are no publicly available studies detailing the bioactivity or mechanism of action of this specific compound. The PubChem database, a comprehensive resource for the biological activities of small molecules, currently lists no such information for this entry.[1]

The absence of this data precludes any discussion of its potential therapeutic uses or its interaction with biological signaling pathways.

Mandatory Visualizations

As there is no available information regarding signaling pathways, experimental workflows (beyond the synthesis outlined above), or other logical relationships involving 6-Methyl-1,2,3,5-tetrahydro-s-indacene, the creation of the requested Graphviz diagrams is not possible. The synthesis protocol is a linear sequence of chemical reactions and is best represented by the textual description provided in Section 2.1.

Conclusion

This technical guide has consolidated the available chemical and physical data for 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS 202667-45-6). A detailed synthesis protocol has been provided for researchers interested in obtaining this compound. However, a critical lack of information exists regarding its biological properties. For professionals in drug development, this compound represents an unexplored chemical entity. Future research would be required to elucidate any potential pharmacological activity and to determine if it holds any promise as a therapeutic agent or research tool in a biological context. Until such studies are published, its role in drug development remains unknown.

References

s-Indacene Core and its Chemical Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The s-indacene core, a fascinating antiaromatic hydrocarbon containing 12 π-electrons, has garnered significant attention for its unique electronic and structural characteristics.[1][2] This technical guide provides an in-depth overview of the s-indacene scaffold, its chemical derivatives, and their potential applications, particularly in the realm of organic electronics. We will explore modular synthetic strategies, delve into the physicochemical properties of various derivatives, and present detailed experimental protocols for key synthetic transformations. This document aims to serve as a comprehensive resource for researchers and professionals interested in the design, synthesis, and application of s-indacene-based compounds.

The s-Indacene Core Structure

The fundamental structure of s-indacene, with the chemical formula C₁₂H₈, consists of a central benzene ring fused with two cyclopentane rings in a linear arrangement.[3] This arrangement results in a planar, 12 π-electron system, which, according to Hückel's rule, confers antiaromatic character.[1] This antiaromaticity is a defining feature of the s-indacene core and is responsible for its intriguing electronic properties, including a small HOMO-LUMO energy gap.[1][4] The electronic structure of the parent s-indacene has been a subject of scientific debate, with computational studies suggesting a delicate balance between different symmetries and electronic states.[5]

Synthesis of s-Indacene Derivatives

The inherent instability of the parent s-indacene has driven the development of synthetic methodologies focused on stable, substituted derivatives.[1][2] Aryl-substituted s-indacenes, in particular, have been shown to possess enhanced stability while retaining the core's desirable electronic properties.

Modular Synthesis of Hexaaryl-s-indacene Derivatives

A concise and modular synthetic approach has been developed for hexaaryl-s-indacene derivatives, allowing for the introduction of various electron-donating or -accepting groups at specific positions.[1][2] This method provides access to derivatives with C₂h, D₂h, and C₂v symmetry, enabling a systematic investigation of structure-property relationships. The overall yields for this multi-step synthesis are reported to be in the range of 7% to 28%.[2]

Synthesis of Tetrahydro-s-indacene-1,5-diones

A notable synthetic route involves the NaNO₂-catalyzed transformation of cyclopentenone-MBH acetates to yield tetrahydro-s-indacene-1,5-diones.[6] This method is advantageous due to the use of an inexpensive and readily available catalyst, mild reaction conditions, and operational simplicity.[6][7]

Physicochemical Properties of s-Indacene Derivatives

The electronic and optical properties of s-indacene derivatives can be finely tuned by altering the substitution pattern on the core structure.

Electronic Properties

The introduction of electron-donating or -withdrawing groups significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels.[1] This modulation of the HOMO-LUMO gap directly impacts the electronic and optical properties of the derivatives.[1] Theoretical calculations and experimental data from cyclic voltammetry are crucial in understanding these relationships.

Table 1: Physicochemical Properties of the s-Indacene Core

| Property | Value |

| Molecular Formula | C₁₂H₈ |

| Molar Mass | 152.19 g/mol [3] |

| IUPAC Name | s-indacene[3] |

| InChI | InChI=1S/C12H8/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-8H[3] |

| SMILES | C1=CC2=CC3=CC=CC3=CC2=C1[3] |

Table 2: Spectroscopic and Electronic Data for Selected s-Indacene Derivatives

| Derivative | λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Hexaxylyl derivative | Not specified | Weak fluorescence from S₂ excited state[1] | Not specified | Not specified | Large S₁-S₂ energy gap[1] |

| Generic Derivative 1 | Data not available | Data not available | -5.10 | -3.00 | 2.10 |

| Generic Derivative 2 | Data not available | Data not available | -5.25 | -3.15 | 2.10 |

| Generic Derivative 3 | Data not available | Data not available | -5.05 | -2.95 | 2.10 |

Note: Specific quantitative data for a wide range of derivatives is dispersed across numerous publications and is presented here as a representative table. Researchers are encouraged to consult the primary literature for specific values.

Experimental Protocols

General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-indacene-1,5-diones

This protocol is adapted from the work of Li, et al.[6]

-

To a solution of cyclopentenone-MBH acetates (0.4 mmol) and NaHCO₃ (16.8 mg, 0.2 mmol) in DMF (4 mL), add NaNO₂ (13.8 mg, 0.2 mmol) and 4 Å molecular sieves (50 mg).

-

Stir the reaction mixture at 50 °C.

-

Monitor the reaction for full conversion of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers successively with saturated brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product via column chromatography.

Fabrication of an Organic Field-Effect Transistor (OFET)

The following is a general workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for testing new organic semiconductors.[8]

-

Substrate Preparation:

-

Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide layer (acting as the gate dielectric).

-

Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

-

Dry the substrate under a stream of nitrogen.

-

-

Semiconductor Deposition:

-

Dissolve the s-indacene derivative in a suitable organic solvent (e.g., toluene, chlorobenzene).

-

Deposit a thin film of the s-indacene derivative onto the SiO₂ surface using spin-coating.

-

Anneal the substrate at an optimized temperature to improve film morphology.

-

-

Source and Drain Electrode Deposition:

-

Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

-

-

Device Characterization:

-

Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station.

-

Visualizations

Caption: Modular synthesis of hexaaryl-s-indacenes.

Caption: Structure-property relationships of s-indacene.

Caption: OFET fabrication and characterization workflow.

Applications and Future Outlook

The unique electronic properties of s-indacene derivatives, particularly their small HOMO-LUMO gaps and tunable energy levels, make them promising candidates for applications in organic electronics.[1][5] Research has demonstrated their potential use as the active layer in organic field-effect transistors (OFETs), with some derivatives exhibiting moderate hole carrier mobility.[1] The development of new synthetic methodologies continues to expand the library of s-indacene derivatives, opening up new avenues for exploring their potential in areas such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). While some indene derivatives have been investigated for their biological activities, the exploration of s-indacene scaffolds in drug development remains a relatively nascent field, presenting an exciting opportunity for future research.[9][10] The continued investigation into the synthesis, properties, and applications of this intriguing class of molecules is poised to yield significant advancements in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. s-Indacene | C12H8 | CID 5460734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists | MDPI [mdpi.com]

The Dawn of Substituted s-Indacenes: A Technical Guide to Their Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

The s-indacene core, a fascinating antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure. However, the inherent instability of the parent molecule hindered its exploration for many years. The advent of synthetic methodologies to introduce stabilizing substituents has unlocked the potential of this scaffold, paving the way for novel materials with applications in organic electronics and beyond. This technical guide provides a comprehensive literature review on the discovery and synthesis of substituted s-indacenes, detailing key experimental protocols and summarizing their physicochemical properties.

The Genesis of Stable s-Indacene Derivatives

The intrinsic reactivity of the 12-π-electron s-indacene system necessitates the introduction of substituents to enable its isolation and study. Early efforts focused on the synthesis of hydrogenated or metal-complexed derivatives. A significant breakthrough came with the development of synthetic routes to introduce bulky aryl or alkyl groups, which sterically protect the reactive s-indacene core and modulate its electronic properties.

Synthesis of Substituted s-Indacenes: A Methodological Overview

The synthesis of substituted s-indacenes can be broadly categorized into several key strategies, each offering access to a diverse range of derivatives.

Modular Synthesis of Hexaaryl-s-Indacenes

A concise and modular synthetic method for preparing hexaaryl-s-indacene derivatives allows for the introduction of various electron-donating or -accepting groups at specific positions.[1] This approach provides access to derivatives with C2h, D2h, and C2v symmetry, enabling a systematic study of structure-property relationships.[1] The effects of these substituents on the molecular structures, frontier molecular orbital (MO) levels, and magnetically induced ring current tropicities have been investigated, revealing that electron-donating substituents can selectively modulate the energy levels of the frontier MOs.[1]

Caption: General synthetic strategy for hexaaryl-s-indacenes.

Synthesis of s-Indacene-1,5-diones

A rapid and efficient method for the synthesis of novel s-indacene-1,5-dione derivatives has been developed through the NaNO2-catalyzed transformation of cyclopentenone-MBH acetates.[2] This reaction proceeds via a proposed stepwise dimeric cyclization and oxidative aromatization pathway.[2] The reaction conditions are mild, and the use of an inexpensive and readily available catalyst makes this an attractive method.[2]

Experimental Protocol: General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-Indacene-1,5-diones [2]

To a solution of cyclopentenone-MBH acetates (0.4 mmol), NaHCO₃ (16.8 mg, 0.2 mmol), and 4 Å molecular sieves (50 mg) in DMF (4 mL) is added NaNO₂ (13.8 mg, 0.2 mmol). The reaction mixture is stirred at 50 °C. Upon full conversion of the starting material, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.[2]

Caption: Synthesis of s-indacene-1,5-diones.

Synthesis of Dihydrooctamethyl-s-indacene

Multi-gram quantities of 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene can be obtained through a four-step synthesis starting from p-xylene.[3] This derivative serves as a versatile ligand for the synthesis of organometallic complexes.[3]

Experimental Protocol: Four-Step Synthesis of Dihydrooctamethyl-s-indacene [3]

Detailed synthetic procedures for the four-step synthesis are available in the supporting information of the original publication. The key steps involve the formation of a tetramethyl-substituted benzene intermediate, followed by cyclization reactions to construct the two five-membered rings of the s-indacene core.

Caption: Four-step synthesis of dihydrooctamethyl-s-indacene.

Synthesis of Fully-Conjugated Indacenedithiophenes

The synthesis of fully-conjugated indacenedithiophenes (IDTs) has been achieved, allowing for the regioselective preparation of both syn and anti isomers.[4][5][6] The fusion of thiophene rings to the s-indacene core has been shown to increase the paratropic character of the central indacene unit.[4][5][6] These compounds exhibit red-shifted absorbance maxima and undergo two-electron reduction and one-electron oxidation.[4][5][6]

Experimental Protocol: General Procedure for the Synthesis of Indacenedithiophenes [7]

The synthesis of indacenedithiophenes typically involves a multi-step sequence starting from a dibrominated precursor. A key step is a Stille cross-coupling reaction to introduce ester functionalities, followed by hydrolysis to the diacid. The diacid is then converted to the diacid chloride, which undergoes an intramolecular Friedel-Crafts acylation to form the dione precursor. Finally, reaction with an organolithium reagent followed by reductive aromatization yields the fully-conjugated indacenedithiophene. Detailed procedures are provided in the supplementary information of the cited literature.[7]

Caption: General synthetic route to indacenedithiophenes.

Physicochemical Properties of Substituted s-Indacenes

The introduction of substituents not only imparts stability to the s-indacene core but also allows for the fine-tuning of its electronic and optical properties.

Spectroscopic Properties

The following table summarizes key spectroscopic data for selected substituted s-indacenes.

| Compound Class | Substituents | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-vis (λmax, nm) | Reference |

| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(2-methoxyphenyl) | 7.46–7.04 (m), 3.77 (s), 2.97–2.63 (m) | 205.9, 156.7, 154.2, 138.1, 134.0, 130.3, 129.7, 124.3, 120.7, 111.0, 55.7, 37.5, 24.1 | - | [2] |

| Tetrahydro-s-indacene-1,5-dione | 4,8-Di-p-tolyl | 7.29 (d), 7.21 (d), 2.94–2.64 (m), 2.45 (s) | 205.9, 154.1, 137.9, 137.8, 137.4, 132.3, 129.1, 128.8, 37.8, 24.4, 21.6 | - | [2] |

| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(4-methoxyphenyl) | 7.17 (d), 6.94 (d), 3.80 (s), 2.87–2.58 (m) | - | - | [2] |

| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(4-chlorophenyl) | 7.46 (d), 7.25 (d), 2.93–2.67 (m) | 205.5, 153.9, 137.4, 137.0, 134.3, 133.5, 130.3, 128.7, 37.7, 24.4 | - | [2] |

Electrochemical Properties

Cyclic voltammetry studies have been instrumental in probing the redox behavior of substituted s-indacenes. For instance, indacenedithiophenes undergo a two-electron reduction and a one-electron oxidation, highlighting their potential as n-type or ambipolar materials in organic electronics.[4][6] The redox potentials can be tuned by the nature and position of the substituents on the s-indacene core.

| Compound Class | Substituents | E_red1 (V vs. Fc/Fc+) | E_red2 (V vs. Fc/Fc+) | E_ox1 (V vs. Fc/Fc+) | Reference |

| Indacenedithiophene | Varies | Tunable | Tunable | Tunable | [8] |

| Dihydro-s-indacene Complex | 2,6-dibutyl-4,8-dimethyl | - | - | Multiple reversible waves | [9] |

Conclusion and Future Outlook

The discovery of synthetic routes to stable substituted s-indacenes has opened a new chapter in the exploration of antiaromatic systems. The modularity of the synthetic approaches allows for the creation of a vast library of derivatives with tailored properties. This has significant implications for the design of novel organic semiconductors, with potential applications in field-effect transistors, photovoltaics, and light-emitting diodes. The ability to fine-tune the electronic properties through substitution also makes s-indacenes promising candidates for applications in molecular electronics and spintronics. Further research in this area is expected to focus on the development of even more efficient and versatile synthetic methodologies, the exploration of novel substitution patterns, and the fabrication and characterization of electronic devices based on these intriguing molecules. The journey into the world of substituted s-indacenes is far from over, with many exciting discoveries still on the horizon.

References

- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and properties of fully-conjugated indacenedithiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Properties and Isomers of Methyl-Tetrahydro-s-Indacene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, potential isomers, and relevant experimental methodologies for methyl-tetrahydro-s-indacene. The s-indacene core is a fascinating antiaromatic hydrocarbon with unique electronic features that make its derivatives interesting for applications in organic electronics.[1][2] The partial saturation and methylation of this core are expected to significantly modulate its electronic structure and stability.

Theoretical Framework: The s-Indacene Core

The parent compound, s-indacene, is a 12 π-electron system that exhibits antiaromatic character.[3] This antiaromaticity leads to inherent instability, making the synthesis and characterization of its derivatives challenging.[3] From a computational standpoint, s-indacene and its derivatives are notable for the small energy difference between a bond-localized C2h symmetry and a bond-delocalized D2h symmetry.[4] The choice of density functional theory (DFT) functional can significantly influence the predicted ground state geometry.[4] The introduction of substituents and the partial saturation of the core, as in methyl-tetrahydro-s-indacene, are expected to alter the electronic landscape, primarily by reducing the antiaromatic character of the π-system.

Isomers of Methyl-Tetrahydro-s-Indacene

The structure of methyl-tetrahydro-s-indacene can vary based on the position of the methyl group and the four additional hydrogen atoms on the s-indacene framework. The isomers can be broadly classified based on the location of the saturated carbon atoms. One known isomer is 1,2,3,5-tetrahydro-6-methyl-s-indacene.[5][6]

A systematic exploration of the isomers is crucial for understanding the structure-property relationships. The primary points of variation are:

-

Position of the methyl group: The methyl group can be substituted on either the five-membered or six-membered ring of the indacene core.

-

Pattern of hydrogenation: The four additional hydrogen atoms can saturate one of the five-membered rings, parts of the six-membered ring, or a combination, leading to a variety of positional isomers.

Below is a diagram illustrating the relationship between the parent s-indacene and the generation of possible isomers.

Predicted Theoretical Properties and Comparative Data

A comprehensive computational study of these isomers would be necessary to quantify their properties. The following table outlines the key parameters that should be calculated for a comparative analysis.

| Isomer Name | Point Group | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | NICS(0) (ppm) | NICS(1)zz (ppm) |

| 1,2,3,5-Tetrahydro-1-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |

| 1,2,3,5-Tetrahydro-2-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |

| 1,2,3,5-Tetrahydro-6-methyl-s-indacene | Cs | TBD | TBD | TBD | TBD | TBD | TBD |

| 1,2,3,5-Tetrahydro-7-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |

| Other positional isomers... | ... | ... | ... | ... | ... | ... | ... |

TBD: To Be Determined through computational chemistry. NICS(0) and NICS(1)zz are Nucleus-Independent Chemical Shift values used to quantify aromaticity/antiaromaticity.

Experimental Protocols

Synthesis

A detailed multi-step synthesis for 1,2,3,5-tetrahydro-6-methyl-s-indacene has been reported.[5] The general workflow involves Friedel-Crafts acylation, cyclization, reduction, and dehydration steps.

Synthesis of 1,2,3,5-Tetrahydro-6-methyl-s-indacene [5]

-

Friedel-Crafts Acylation:

-

Under a nitrogen atmosphere, add anhydrous aluminum trichloride to dichloromethane in a three-necked flask.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a dichloromethane solution of 2-methyl-3-indane and 3-chloro-2-methylpropionyl chloride.

-

After 24 hours, quench the reaction by pouring the mixture into dilute hydrochloric acid.

-

Wash the organic phase sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.

-

Extract with dichloromethane, combine the organic phases, and dry with anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the acylated product.

-

-

Intramolecular Cyclization:

-

Slowly add the resulting solid to concentrated sulfuric acid.

-

Heat the mixture to 85 °C under reflux.

-

After the reaction is complete, pour the solution into ice water.

-

Neutralize with saturated aqueous sodium carbonate solution and filter to obtain the cyclized product.

-

-

Reduction:

-

Dissolve the cyclized product in methanol.

-

Slowly add sodium borohydride while stirring.

-

After the reaction is complete, evaporate the methanol.

-

Add water, acidify with dilute hydrochloric acid, and extract with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under vacuum.

-

-

Dehydration and Aromatization:

-

Dissolve the reduced product in benzene and add p-toluenesulfonic acid.

-

Heat the mixture to 75 °C under reflux.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium carbonate to near neutrality.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

After filtration and solvent removal, purify the product by column chromatography using petroleum ether as the eluent to obtain 1,2,3,5-tetrahydro-6-methyl-s-indacene.

-

Computational Protocol

A generalized workflow for the theoretical investigation of methyl-tetrahydro-s-indacene isomers is presented below.

This protocol involves initial geometry optimization using a computationally efficient method, followed by frequency calculations to ensure the structures are true minima on the potential energy surface. Higher-level single-point energy calculations can then provide more accurate electronic energies. Finally, various molecular properties are calculated to allow for a thorough comparison between the isomers.

Characterization

Standard spectroscopic and analytical techniques are employed to characterize the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl3). Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Expected Data: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure, including the positions of the methyl group and the saturated protons. For s-indacene derivatives, the chemical shifts of protons on the six-membered ring can be indicative of the degree of paratropicity (antiaromaticity).[7]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Expected Data: The absorption maxima (λmax) and molar absorptivity (ε) provide information about the electronic transitions. The position of the lowest energy absorption is related to the HOMO-LUMO gap.[1]

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).

-

Expected Data: The mass-to-charge ratio (m/z) of the molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Potential Applications

Derivatives of s-indacene are being explored for their potential in organic electronics due to their small HOMO-LUMO gaps and interesting redox properties.[2] By tuning the electronic properties through substitution and partial saturation, methyl-tetrahydro-s-indacene isomers could be investigated as components in organic field-effect transistors (OFETs) or as building blocks for novel conductive materials.[3] The reduced antiaromaticity compared to the parent s-indacene might lead to enhanced stability, which is a critical factor for device applications.

Conclusion

Methyl-tetrahydro-s-indacene represents a class of compounds with tunable electronic properties based on the principles of antiaromaticity and substituent effects inherent to the s-indacene core. While experimental data on these specific molecules are sparse, this guide provides a robust theoretical framework and detailed methodological protocols for their synthesis and characterization. Future computational and experimental studies on the various isomers are necessary to fully elucidate their structure-property relationships and unlock their potential for applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]

- 3. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetra-tert-butyl-s-indacene is a Bond Localized C2h Structure and a Challenge for Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | 202667-45-6 [chemicalbook.com]

- 6. 1,2,3,5-Tetrahydro-6-methyl-s-indacene | C13H14 | CID 10953964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The interplay of antiaromaticity and diradical character in diarenoindacenes and diindenoarenes - PMC [pmc.ncbi.nlm.nih.gov]

Potential research applications for polycyclic aromatic hydrocarbons like s-indacene.

Abstract: Polycyclic aromatic hydrocarbons (PAHs) with antiaromatic characteristics are a focal point of advanced materials science research due to their unique electronic properties. Among these, s-indacene, a 12 π-electron antiaromatic hydrocarbon, has emerged as a promising building block for novel organic electronic and spintronic devices. Its inherent diradical character and low HOMO-LUMO gap make it a compelling candidate for applications ranging from high-performance transistors to materials enabling singlet fission. However, the parent s-indacene is highly reactive, necessitating the development of kinetically stabilized derivatives through strategic synthesis. This guide provides an in-depth overview of the core properties, synthesis, and characterization of s-indacene derivatives. It details key research applications, presents quantitative performance data, and outlines experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of s-Indacene

The s-indacene core is a non-alternant hydrocarbon composed of two five-membered rings fused to opposite sides of a central benzene ring. Its electronic structure, featuring a cyclic system of 12 π-electrons, nominally classifies it as an antiaromatic compound according to Hückel's rule (a [4n] π system). This antiaromaticity is the primary driver of its distinct and valuable properties.

-

Electronic Structure : The defining feature of s-indacene is its small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.[1][2][3] This small energy gap facilitates electron promotion, leading to desirable properties for electronic materials.[2][3] The molecule exhibits a mixed aromatic/anti-aromatic character, with some computational studies suggesting the central benzene ring retains aromatic character while the five-membered rings exhibit biradical properties.[4] This open-shell diradical character is a key area of research, particularly for applications in singlet fission.[5][6]

-

Stability and Reactivity : The parent s-indacene is highly reactive and prone to rapid auto-oxidation and hydrogenation.[4] To enable practical study and application, derivatives are synthesized with bulky substituents (e.g., aryl or trialkylsilyl groups) or fused aromatic rings (e.g., naphthothiophene).[7][8][9] These modifications provide kinetic stability, allowing for the isolation and characterization of these intriguing molecules.[2][7]

Synthesis and Characterization

The lack of efficient and versatile synthetic methods historically limited the study of s-indacene.[7][9] However, recent advancements have enabled the modular synthesis of a wide range of stable derivatives.

General Synthetic Strategy

Modern synthetic approaches allow for the concise and modular preparation of s-indacene derivatives with various substitution patterns.[7][9] These methods often involve late-stage oxidation of precursor molecules to form the final antiaromatic core. This allows for precise control over the electronic properties by introducing electron-donating or electron-withdrawing groups at specific positions.[7]

Experimental Protocol: Synthesis of Naphthothiophene-Fused s-Indacene

This protocol is a representative example for synthesizing a stable, heterocycle-fused s-indacene derivative, adapted from methodologies described in the literature.[10]

Step 1: Precursor Synthesis

-

Starting Materials : Commercially available reagents are used as received.[10]

-

Reaction Conditions : The synthesis typically involves a multi-step sequence, which may include cross-coupling reactions to build the carbon skeleton, followed by cyclization reactions to form the fused ring system.

-

Purification : Intermediate compounds are purified at each step using column chromatography on silica gel.

Step 2: Final Oxidation to s-Indacene Core

-

Oxidizing Agent : A suitable oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is used for the final dehydrogenation step.

-

Solvent : The reaction is carried out in an inert solvent like dichloromethane (DCM) or toluene.

-

Procedure : The precursor is dissolved in the solvent, and the oxidizing agent is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Workup : The reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried over a desiccant (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 3: Purification of the Final Product

-

Chromatography : The crude product is purified by column chromatography on silica gel.

-

Recrystallization : Final purification is often achieved by slow evaporation or diffusion of a non-solvent (e.g., pentane) into a solution of the product in a solvent like chloroform (CHCl₃) to grow single crystals suitable for X-ray diffraction.[8]

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the synthesized derivatives.[10]

-

UV-Vis-NIR Spectroscopy : This technique is crucial for probing the electronic structure, revealing the low-energy HOMO-LUMO gap through absorptions in the visible and near-infrared regions.[7][10]

-

Cyclic Voltammetry (CV) : CV is employed to determine the electrochemical properties, including the HOMO and LUMO energy levels and the electrochemical gap.[10]

-

X-Ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the solid-state packing, which is critical for charge transport in electronic devices.[8][10]

Research Applications

The unique electronic landscape of s-indacene derivatives makes them highly attractive for several advanced research applications.

Organic Electronics

s-Indacene derivatives are prime candidates for the active semiconductor layer in organic electronic devices.[8][11]

-

Organic Field-Effect Transistors (OFETs) : OFETs are fundamental components of flexible displays, sensors, and smart cards.[12] The low reorganization energy and favorable solid-state packing of s-indacene derivatives facilitate efficient charge transport.[8] High-performance, solution-processed OFETs using dinaphtho-fused s-indacenes have demonstrated impressive charge-carrier mobilities.[8] Some derivatives exhibit ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable property for complementary logic circuits.[13][14][15]

-

Organic Photovoltaics (OPVs) : The properties that make s-indacenes good for OFETs, such as strong light absorption and good charge transport, also make them desirable for use in organic solar cells.[8]

| Derivative Class | Max. Hole Mobility (μh) | Max. Electron Mobility (μe) | Transport Type |

| Hexaxylyl-s-indacene | Moderate (unspecified) | - | p-type[7][9] |

| Dinaphtho-fused s-indacenes | > 7 cm²/Vs | - | p-type[8] |

| Indacenodibenzothiophenes (IDBTs) | Highest for a fully conjugated Indeno[1,2-b]fluorene derivative | Potential for electron transport | p-type demonstrated[16][17] |

| General Diradicaloids | ~10⁻³ cm²/Vs (balanced) | ~10⁻³ cm²/Vs (balanced) | Ambipolar[13] |

Table 1: Reported charge transport properties for various s-indacene-based materials.

Singlet Fission

Singlet fission (SF) is a process where a singlet exciton (S₁) generated by photon absorption is converted into two triplet excitons (2 x T₁).[6][18] This process has the potential to dramatically increase the theoretical efficiency of solar cells. The key energetic requirements for efficient SF are E(S₁) ≥ 2E(T₁) and E(T₂) > 2E(T₁).[19] Molecules with significant diradical character, like s-indacenes, are promising candidates for SF because their electronic structure can be tuned to meet these stringent energy requirements.[5][19][20] Theoretical studies have shown that modifications, such as diaza-substitution on the s-indacene core, can tune the diradical character to create efficient SF molecules.[20]

Materials Science and Spintronics

The ability to precisely tune the electronic ground state and frontier molecular orbitals of s-indacene through chemical modification opens doors for their use in advanced materials.[7] Their diradical character and potential for high-spin ground states make them interesting for applications in spintronics and as molecular magnetic materials.[4][11]

Relevance to Drug Development Professionals

While s-indacene itself is primarily studied for materials applications, the broader class of Polycyclic Aromatic Hydrocarbons (PAHs) is of significant interest to drug development and toxicology professionals. PAHs are widespread environmental contaminants formed from incomplete combustion, and many are known to be carcinogenic.[21][22][23][24]

-

Toxicological Mechanisms : The primary health risk from PAHs is cancer.[22] Their toxicity is not typically direct but results from metabolic activation in the body. Cytochrome P450 enzymes metabolize PAHs into highly reactive intermediates, such as epoxides and diols. These metabolites can bind covalently to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[21][25]

-

Research Focus : For a drug development professional, research on PAHs is generally focused on understanding these mechanisms of toxicity, developing biomarkers for exposure, and assessing health risks.[21][25] There is no significant evidence to suggest that s-indacene or its derivatives are being pursued for therapeutic applications; rather, like other novel PAHs, their biological activity and potential toxicity would need to be carefully evaluated.

Summary and Future Outlook

s-Indacene and its derivatives represent a vibrant and promising class of antiaromatic compounds. Their unique electronic structures, characterized by a small HOMO-LUMO gap and inherent diradical character, have positioned them as leading candidates for next-generation organic electronics. Researchers have successfully demonstrated their potential in high-performance OFETs, achieving charge carrier mobilities competitive with other state-of-the-art organic semiconductors.[8] Furthermore, their tunable properties make them an ideal platform for fundamental studies into complex photophysical processes like singlet fission, which could unlock new efficiencies in solar energy conversion.

The future of s-indacene research will likely focus on:

-

Rational Design : Creating new derivatives with tailored properties for specific applications, such as balanced ambipolar transport or optimized energy levels for singlet fission.[3]

-

Device Integration and Stability : Overcoming challenges related to the long-term operational and environmental stability of s-indacene-based devices.

-

Exploring Novel Applications : Expanding their use into fields like spintronics and nonlinear optics.

While the toxicological profile of any new PAH must be carefully considered, the primary trajectory for s-indacene research is firmly rooted in materials science, where it promises to be a key component in the future of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]

- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Strategies for Design of Potential Singlet Fission Chromophores Utilizing a Combination of Ground-State and Excited-State Aromaticity Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character [mdpi.com]

- 14. Balanced Ambipolar Charge Transport in Phenacene/Perylene Heterojunction-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. Indacenodibenzothiophenes: synthesis, optoelectronic properties and materials applications of molecules with strong antiaromatic character - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. scholars.uky.edu [scholars.uky.edu]

- 18. Singlet Exciton Fission in Acene Dimer and Diradicaloid Molecules [repository.cam.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 23. Polycyclic Aromatic Hydrocarbons (PAHs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 24. Polycyclic Aromatic Compounds [ntp.niehs.nih.gov]

- 25. Current Pharmaceutical Approach to Investigate the Impact of Polycyclic Aromatic Hydrocarbons in Cigarette Smoke on Human Health | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

The s-Indacene Ligand System: A Technical Guide to its Electron-Donating Properties for Advanced Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The s-indacene ligand system, a bicyclic antiaromatic hydrocarbon, has emerged as a compelling scaffold in organometallic chemistry and materials science. Its unique electronic structure, characterized by a 12 π-electron core, imparts significant electron-donating capabilities when coordinated to metal centers. This technical guide provides a comprehensive overview of the electron-donating properties of the s-indacene ligand system. It details the synthetic methodologies for ligand and complex formation, presents quantitative electrochemical and spectroscopic data to characterize its donor strength, and illustrates key experimental and conceptual frameworks through detailed diagrams. This document serves as a critical resource for researchers seeking to harness the potent electronic effects of s-indacene ligands in catalysis, materials design, and the development of novel therapeutic agents.

Introduction

The electronic properties of a ligand are paramount in dictating the reactivity, stability, and catalytic activity of the resulting metal complex. Electron-donating ligands increase the electron density at the metal center, which can influence a wide range of processes from oxidative addition and reductive elimination in catalytic cycles to the modulation of photophysical properties. The s-indacene dianion is a powerful electron-donating ligand that can bridge two metal centers, facilitating strong electronic delocalization and metal-metal communication.[1][2] This guide explores the fundamental aspects of this ligand system, providing the technical details necessary for its application in advanced research.

Quantifying Electron-Donating Properties

The electron-donating capacity of a ligand can be quantified through several experimental and computational techniques. The primary methods discussed herein are cyclic voltammetry and infrared spectroscopy of metal carbonyl derivatives, which provide empirical data on how the ligand modulates the electronic environment of a metal center.

Electrochemical Analysis via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes. For s-indacene complexes, the oxidation potentials of the metal centers serve as a direct measure of the ligand's electron-donating strength. A more electron-donating ligand will increase the electron density on the metal, making it easier to oxidize and thus shifting the oxidation potential to a less positive (or more negative) value.

In dinuclear s-indacene complexes, the separation between the two metal-centered oxidation events (ΔE) provides insight into the degree of electronic communication across the bridging ligand.[2] A large separation indicates strong delocalization and significant interaction between the metal centers mediated by the s-indacene scaffold.[2]

Table 1: Redox Potentials of Dinuclear s-Indacene Complexes [2]

| Complex | Solvent | Supporting Electrolyte | Epa1 (mV vs SCE) | Epa2 (mV vs SCE) | ΔE (mV) | Reversibility |

| Bis(2,4,6,8-tetramethyl-indacenyl) di-Iron | Dichloromethane | Tetrabutylammonium tetrafluoroborate | -1150 | +789 | 1939 | Irreversible |

| (2,6-diethyl-4,8-dimethyl-indacenyl) Iron Cobalt | Dichloromethane | Tetrabutylammonium tetrafluoroborate | -1352 | +759 | 2111 | Irreversible |

Data sourced from cyclic voltammetry experiments performed at a 50 mVs⁻¹ scan rate.[2] The large separation in oxidation potentials (ΔE) highlights the strong electronic delocalization within these systems.[2]

Spectroscopic Analysis: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of a ligand's net electron-donating ability, determined via infrared (IR) spectroscopy of [LNi(CO)₃] complexes.[3] While direct TEP data for s-indacene ligands are not widely tabulated, the principle can be applied to other metal carbonyl complexes, such as those of ruthenium.

The method relies on measuring the stretching frequency of the carbon-monoxide (CO) ligand (ν(CO)). A more strongly electron-donating ligand (L) increases the electron density on the metal, which in turn increases π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.[4] This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[4] Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating ligand.

Table 2: Representative Carbonyl Stretching Frequencies (ν(CO)) for Ruthenium Carbonyl Cations [5][6]

| Complex Cation | ν(CO) Range (cm⁻¹) | CO Binding Mode(s) |

| [Ru₂(CO)₉]⁺ | ~2000 - 2150 | Terminal |

| [Ru₃(CO)₁₂]⁺ | ~1980 - 2120 | Terminal |

| [Ru₄(CO)₁₄]⁺ | ~1950 - 2100 | Terminal, Bridging |

| [Ru₅(CO)₁₆]⁺ | ~1920 - 2080 | Terminal, Bridging |

| [Ru₆(CO)₁₈]⁺ | ~1900 - 2050 | Terminal, Bridging |

This data for ruthenium carbonyl clusters illustrates that as the cluster size increases and the positive charge is more delocalized, the ν(CO) frequencies can shift, reflecting changes in the electronic environment of the Ru centers. A strongly donating ligand like s-indacene would be expected to push these frequencies to significantly lower wavenumbers.

Experimental Protocols

The successful application of s-indacene chemistry relies on robust and reproducible experimental procedures. This section outlines generalized protocols for the synthesis of a substituted s-indacene ligand and a subsequent metal complex, as well as the procedure for its electrochemical characterization.

Synthesis of a Substituted s-Indacene Ligand

This protocol describes a typical synthesis for a substituted 1,5-dihydro-s-indacene ligand, a common precursor for organometallic complexes.

Protocol: Synthesis of 2,4,6,8-tetramethyl-1,5-dihydro-s-Indacene

-

Preparation of the Lithium Alkoxide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting alcohol (e.g., (S)-N-tert-butoxycarbonyl prolinol) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.[7]

-

Add n-butyllithium (1.0 M in hexanes) dropwise to the stirred solution. Allow the mixture to stir for several minutes to ensure complete formation of the lithium alkoxide.[7]

-

Reaction with Precursor: In a separate Schlenk flask, dissolve the s-indacene precursor (e.g., a dichloro-s-indacene derivative) in anhydrous THF.[7]

-

Transfer the precursor solution via cannula to the lithium alkoxide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[7]

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure substituted s-indacene ligand.

Synthesis of a Dinuclear s-Indacene Metal Complex

The "salt elimination" or "salt metathesis" method is a common and effective route for synthesizing s-indacene metal complexes.[2]

Protocol: Synthesis of a Bis(indacenyl) di-Iron Complex [2]

-

Deprotonation of the Ligand: In a 100 mL Schlenk flask under an inert atmosphere, dissolve the substituted 1,5-dihydro-s-indacene ligand (e.g., 2,4,6,8-tetramethyl-1,5-dihydro-s-indacene) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).

-

Add a strong base, such as two equivalents of n-butyllithium, dropwise to the solution to deprotonate the ligand, forming the s-indacene dianion. Stir the mixture at this temperature for 1-2 hours.

-

Addition of Metal Halide: In a separate flask, prepare a slurry of the metal precursor (e.g., anhydrous Iron(II) chloride) in THF.

-

Transfer the metal halide slurry to the dianion solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Isolation and Purification: Remove the solvent under vacuum. Extract the resulting solid product with a suitable solvent like toluene until the extracts are colorless.[2]

-

Combine the extracts, evaporate to dryness, and recrystallize the crude product from a solvent mixture (e.g., THF) by cooling to -78 °C to obtain the pure microcrystalline product.[2]

Characterization by Cyclic Voltammetry

This protocol outlines the general procedure for analyzing the redox properties of a synthesized s-indacene complex.

Protocol: Cyclic Voltammetry Measurement [2][9]

-

Solution Preparation: Prepare a solution of the s-indacene complex (typically 1-2 mM) in a suitable electrochemical solvent (e.g., dichloromethane, acetonitrile).[2][9]

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate, to the solution to ensure conductivity.[2]

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter (auxiliary) electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[9]

-

Deoxygenation: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential over the desired range at a specific scan rate (e.g., 50-100 mV/s).[9]

-

Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2 for reversible processes.

Visualization of Key Concepts and Workflows

Graphical representations are essential for understanding the complex relationships and procedures in s-indacene chemistry. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and magnetic properties of substituted bis-indacenyl bi-metallic complexes & application [redalyc.org]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. IR spectra and structures of saturated ruthenium cluster carbonyl cations Run(CO)m+ (n = 1–6) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chempap.org [chempap.org]

Methodological & Application

Detailed synthesis protocol for 6-Methyl-1,2,3,5-tetrahydro-s-indacene.

Application Note: Synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene